molecular formula C15H12ClN3S B3431224 5-(3-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 893725-08-1

5-(3-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B3431224
CAS RN: 893725-08-1
M. Wt: 301.8 g/mol
InChI Key: ONUOZTZADWJJOL-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (hereafter referred to as 5-CPTMT) is a sulfur-containing heterocyclic compound that has been studied for its potential applications in various scientific research fields. It is a member of the triazole family, which is composed of five-membered rings with two nitrogen atoms and one sulfur atom. 5-CPTMT has been studied for its potential applications in drug design and development, medicinal chemistry, and chemical biology.

Mechanism of Action

The mechanism of action of 5-CPTMT is not fully understood. However, it is thought to interact with biological targets by forming hydrogen bonds and hydrophobic interactions. It is also thought to act as an enzyme inhibitor, as it has been found to inhibit the activity of several enzymes, including acetylcholinesterase, monoamine oxidase, and cytochrome P450.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CPTMT have not been extensively studied. However, it has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, monoamine oxidase, and cytochrome P450. In addition, it has been found to have antioxidant activity, and to possess anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantages of using 5-CPTMT for scientific research are its low cost and easy availability. It is also relatively stable, and can be easily synthesized in the laboratory. However, there are some limitations to using 5-CPTMT for research, such as its low solubility in water and its potential to form toxic metabolites.

Future Directions

The potential applications of 5-CPTMT are still being explored. Future research could focus on the development of new and improved synthesis methods, as well as the design of new and more potent bioactive compounds based on the 5-CPTMT scaffold. In addition, further studies could be conducted to investigate the biochemical and physiological effects of 5-CPTMT and its potential therapeutic applications. Finally, further research could be conducted to investigate the mechanism of action of 5-CPTMT and its potential interactions with biological targets.

Scientific Research Applications

5-CPTMT has been studied for its potential applications in drug design and development, medicinal chemistry, and chemical biology. It has been used as a scaffold for the synthesis of various bioactive compounds. In addition, it has been used as a model compound for the study of the interactions between sulfur-containing heterocyclic compounds and biological targets.

properties

IUPAC Name

3-(3-chlorophenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S/c1-10-5-7-13(8-6-10)19-14(17-18-15(19)20)11-3-2-4-12(16)9-11/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUOZTZADWJJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501141189
Record name 5-(3-Chlorophenyl)-2,4-dihydro-4-(4-methylphenyl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

CAS RN

893725-08-1
Record name 5-(3-Chlorophenyl)-2,4-dihydro-4-(4-methylphenyl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893725-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Chlorophenyl)-2,4-dihydro-4-(4-methylphenyl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(3-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(3-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

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